molecular formula C18H22N2O7S2 B2769133 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide CAS No. 946338-26-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2769133
CAS No.: 946338-26-7
M. Wt: 442.5
InChI Key: CQUZEXAFXKMENR-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O7S2 and its molecular weight is 442.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7S2/c1-25-16-7-5-13(20-9-4-10-28(20,21)22)11-15(16)19-29(23,24)14-6-8-17(26-2)18(12-14)27-3/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUZEXAFXKMENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its structure, synthesis, and most importantly, its biological activity, including its interactions with various molecular targets and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Isothiazolidin moiety : This contributes to the compound's reactivity and stability.
  • Methoxyphenyl groups : These enhance lipophilicity and potential interactions with biological targets.
  • Sulfonamide group : Known for its role in antimicrobial activity.

Molecular Formula and Weight

  • Molecular Formula : C16H18N2O5S
  • Molecular Weight : Approximately 350.39 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isothiazolidine Ring : This is achieved through the reaction of a suitable precursor with sulfur dioxide.
  • Amidation Reaction : The final step involves forming the amide bond between the isothiazolidine derivative and the methoxy-substituted benzene ring.

Advanced techniques such as continuous flow reactors can optimize these steps for higher yields and purity.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a promising candidate for cancer therapy.

Anticancer Properties

The compound's ability to influence cell growth suggests potential applications in oncology. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression.

Antimicrobial Activity

The sulfonamide group in the compound is associated with antimicrobial properties. It has been reported that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial proliferation.

Case Studies

  • Inhibition of CDK2 : In vitro studies demonstrated that this compound effectively inhibits CDK2 activity, leading to reduced proliferation of various cancer cell lines.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeMechanismPotential Applications
CDK2 InhibitionDisrupts cell cycle progressionCancer therapy
AntimicrobialInhibits folic acid synthesisTreatment of bacterial infections

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